L-Alanine-13C3,15N,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

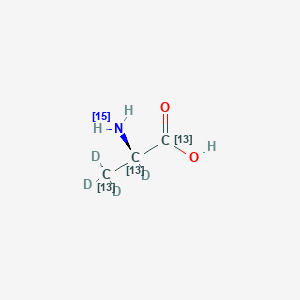

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

97.089 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1 |

InChI Key |

QNAYBMKLOCPYGJ-GQLSUUKLSA-N |

Isomeric SMILES |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])[15NH2] |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to L-Alanine-[¹³C₃,¹⁵N,d₄]: Principles and Applications in Quantitative Mass Spectrometry

Executive Summary: L-Alanine-[¹³C₃,¹⁵N,d₄] is a stable isotope-labeled (SIL) form of the non-essential amino acid L-alanine. By replacing specific atoms with their heavier, non-radioactive isotopes (Carbon-13, Nitrogen-15, and Deuterium), this molecule becomes an indispensable tool in modern bioanalysis. Its chemical behavior is nearly identical to its natural counterpart, yet its increased mass allows it to be distinguished and measured with high precision by mass spectrometry. This guide provides an in-depth exploration of the principles governing its use, its core application as an internal standard for achieving the highest accuracy in quantification, and its advanced role in metabolic research. Detailed protocols and validated methodologies are presented for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent.

The Foundation: Stable Isotope Dilution and the Ideal Internal Standard

The gold standard for quantitative mass spectrometry is the stable isotope dilution (SID) method.[1][2] This technique's accuracy hinges on the use of an internal standard that behaves identically to the analyte of interest (the "endogenous" or "light" compound) throughout the entire analytical process—from sample preparation to detection.[3]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS corrects for variability at every stage of an experiment.[3] Analyte loss during sample extraction, inconsistencies in instrument injection volume, and fluctuations in ionization efficiency within the mass spectrometer's source can all introduce significant error. By adding a known quantity of a stable isotope-labeled internal standard (like L-Alanine-[¹³C₃,¹⁵N,d₄]) at the very beginning of the workflow, the ratio of the endogenous analyte to the "heavy" standard remains constant, irrespective of these variations. The mass spectrometer differentiates the two compounds based on their mass-to-charge ratio (m/z), and the concentration of the unknown analyte can be calculated with exceptional precision from the resulting peak area ratio.[4]

Why L-Alanine-[¹³C₃,¹⁵N,d₄]? The Rationale for High Isotopic Enrichment

L-Alanine-[¹³C₃,¹⁵N,d₄] is engineered to be an exemplary internal standard. The rationale for its specific design lies in maximizing its analytical performance:

-

Significant Mass Shift: The incorporation of three ¹³C atoms, one ¹⁵N atom, and four deuterium (²H or d) atoms results in a substantial mass increase of +8 Daltons compared to natural L-alanine. This large shift ensures that the mass signals of the analyte and the standard are clearly resolved, preventing spectral overlap or "crosstalk," even on lower-resolution mass spectrometers.

-

Co-elution: Because the isotopic substitution has a negligible effect on its physicochemical properties, the labeled and unlabeled forms of alanine exhibit identical behavior during chromatographic separation. This co-elution is critical for correcting matrix effects, where other molecules in a complex sample (like plasma) can suppress or enhance the ionization of the target analyte at a specific retention time.

-

High Isotopic Purity: Commercial preparations of L-Alanine-[¹³C₃,¹⁵N,d₄] typically feature high isotopic purity (e.g., >98 atom % for each isotope). This minimizes the contribution of the standard to the signal of the natural analyte, ensuring a clean baseline and accurate measurement, especially at low concentrations.

Physicochemical Properties

A summary of the key properties of L-Alanine-[¹³C₃,¹⁵N,d₄] is provided below.

| Property | Value | Source |

| Chemical Formula | [¹³C]₃H₃[²H]₄[¹⁵N]O₂ | [5] |

| Exact Mass | 97.089 g/mol | [5][6] |

| Mass Shift vs. Unlabeled | M+8 | |

| Isotopic Purity | Typically ≥98 atom % ¹³C, ≥98 atom % ¹⁵N, ≥98 atom % D | |

| Chemical Purity | Typically ≥98% | [6][7] |

| Appearance | Solid | |

| Applications | Metabolomics, Proteomics, Biomolecular NMR, Internal Standard | [6][7][8] |

Core Application: Quantification of L-Alanine in Biological Matrices

The primary and most critical use of L-Alanine-[¹³C₃,¹⁵N,d₄] is for the precise quantification of endogenous L-alanine in complex biological samples such as plasma, urine, and cell extracts.[8]

The Isotope Dilution Workflow

The workflow for using a stable isotope-labeled internal standard is a self-validating system. Each step is controlled by the constant ratio of the analyte to the standard.

Caption: Workflow for quantitative analysis using stable isotope dilution.

Step-by-Step Protocol: Quantification of L-Alanine in Human Plasma via LC-MS/MS

This protocol provides a robust method for determining L-alanine concentrations, adapted from established methodologies for amino acid analysis in plasma.[9][10][11][12]

1. Materials and Reagents:

-

L-Alanine-[¹³C₃,¹⁵N,d₄] (Internal Standard, IS)

-

L-Alanine (Unlabeled standard for calibration curve)

-

Human Plasma (K₂EDTA anticoagulant)

-

Sulfosalicylic acid (SSA) or Acetonitrile (ACN) for protein precipitation

-

LC-MS grade water, formic acid

2. Preparation of Solutions:

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Alanine-[¹³C₃,¹⁵N,d₄] in LC-MS grade water. Store at -20°C.

-

IS Working Solution (e.g., 5 µg/mL): Dilute the IS stock solution in water. This concentration should be optimized based on expected endogenous levels and instrument sensitivity.

-

Calibration Standards: Prepare a series of unlabeled L-alanine standards in a surrogate matrix (e.g., water or stripped plasma) covering the expected physiological range.

3. Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (or standard/QC).

-

Add 10 µL of the IS Working Solution to every tube and vortex briefly.

-

Add 200 µL of cold ACN or 10 µL of 30% SSA to precipitate proteins.[10][11] Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 20 minutes to ensure complete precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized amino acid column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient from high organic (e.g., 90% B) to high aqueous to retain and elute the polar alanine.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). Example transitions:

-

L-Alanine: Q1: 90.1 -> Q3: 44.2

-

L-Alanine-[¹³C₃,¹⁵N,d₄]: Q1: 98.1 -> Q3: 49.2 (Note: Exact m/z values and collision energies must be optimized on the specific instrument.)

-

5. Data Analysis:

-

Integrate the chromatographic peaks for both the endogenous L-alanine and the L-Alanine-[¹³C₃,¹⁵N,d₄] internal standard.

-

Calculate the peak area ratio (Endogenous Alanine Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Use a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Advanced Applications in Metabolic Research

Beyond simple quantification, L-Alanine-[¹³C₃,¹⁵N,d₄] is a powerful tracer for metabolic flux analysis (MFA), a technique used to measure the rates of reactions within a metabolic network.[8][13]

Tracing the Metabolic Fate of Alanine

When cells are cultured in a medium containing L-Alanine-[¹³C₃,¹⁵N,d₄], the labeled atoms are incorporated into downstream metabolites.[14] The primary entry point is the conversion of alanine to pyruvate via the enzyme Alanine Transaminase (ALT).[15] This labeled pyruvate can then enter central carbon metabolism. By using high-resolution mass spectrometry to measure the mass isotopomer distributions (MIDs) of these downstream metabolites (e.g., lactate, citrate, malate), researchers can precisely map and quantify the flow of carbon and nitrogen atoms, providing deep insights into cellular physiology in health and disease.[13][14]

Caption: Metabolic fate of L-Alanine-[¹³C₃,¹⁵N,d₄] in central carbon metabolism.

Quality, Handling, and Storage

Purity Verification: The chemical and isotopic purity of the standard is paramount. This is typically verified by the manufacturer using a combination of techniques including high-resolution mass spectrometry (for isotopic enrichment) and NMR spectroscopy (to confirm label positions).[2]

Stock Solution Preparation: Prepare stock solutions gravimetrically using an analytical balance. Use non-volatile solvents like water or methanol/water mixtures. Sonication may be required to fully dissolve the compound.

Storage: Store the solid compound at room temperature, protected from light and moisture.[6][7] Stock solutions should be stored in tightly sealed containers at -20°C or -80°C to prevent evaporation and degradation. Repeated freeze-thaw cycles should be avoided.

Conclusion

L-Alanine-[¹³C₃,¹⁵N,d₄] is more than just a chemical reagent; it is an enabling tool for high-confidence analytical science. Its rational design as a heavily-labeled internal standard allows it to correct for nearly all sources of experimental variability, making it fundamental to the accuracy of stable isotope dilution mass spectrometry.[3] From clinical diagnostics to fundamental metabolic research, its application ensures that quantitative data is not only precise but also reliable and reproducible, upholding the highest standards of scientific integrity.

References

- 1. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 2. L-ALANINE (13C3; 15N) | Benchchem [benchchem.com]

- 3. iroatech.com [iroatech.com]

- 4. A universal SI-traceable isotope dilution mass spectrometry method for protein quantitation in a matrix by tandem mass tag technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Alanine-13C3,15N,d4 | C3H7NO2 | CID 124202789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. manuals.plus [manuals.plus]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to L-Alanine-13C3,15N,d4: Structure, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Quantitative Metabolomics

In the landscape of modern biomedical research, the accurate quantification of endogenous metabolites is paramount to unraveling complex biological processes, identifying novel disease biomarkers, and accelerating drug development pipelines. Stable isotope-labeled (SIL) compounds have emerged as indispensable tools, particularly in mass spectrometry-based methodologies, by serving as ideal internal standards.[1] This guide provides a comprehensive technical overview of L-Alanine-13C3,15N,d4, a multiply-labeled amino acid designed for the highest level of accuracy in quantitative metabolomics and metabolic flux analysis. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower researchers in leveraging this powerful tool.

Unveiling this compound: A Multi-Isotopic Approach

This compound is a non-radioactive, stable isotope-labeled form of the non-essential amino acid L-Alanine.[2] What sets this particular isotopologue apart is the comprehensive labeling of its molecular structure. All three carbon atoms are substituted with Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and all four non-labile hydrogen atoms have been substituted with Deuterium (D or ²H). This extensive labeling provides a significant mass shift from the endogenous L-Alanine, a critical feature for unambiguous detection in complex biological matrices.

Chemical Structure and Physicochemical Properties

The foundational knowledge of a SIL standard begins with its precise chemical identity and physical characteristics.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Isotopic Properties:

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₃D₄H₃¹⁵NO₂ | [3] |

| CAS Number | 1500092-09-0 | [3] |

| Molecular Weight | 97.09 g/mol | [3] |

| Isotopic Purity (¹³C) | ≥99 atom % | [3] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [3] |

| Isotopic Purity (D) | ≥97 atom % | [3] |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | Room temperature, protected from light and moisture | [3] |

The Rationale for Multi-Isotopic Labeling: A Deeper Dive

The choice of an internal standard is a critical decision in quantitative analysis. The comprehensive labeling of this compound offers distinct advantages over singly-labeled or analogue internal standards.

-

Co-elution with Analyte: Being chemically identical to endogenous L-Alanine, this SIL internal standard co-elutes during chromatographic separation. This is a crucial attribute for effectively compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the target analyte.[4]

-

No Isotopic Crosstalk: The significant mass difference between the labeled standard and the unlabeled analyte prevents any isotopic overlap in the mass spectrometer, ensuring that the signals from the two are distinct and do not interfere with each other.

-

Enhanced Stability: Labeling with ¹³C and ¹⁵N is generally preferred over deuterium labeling alone due to greater chemical stability. Deuterium labels can sometimes be susceptible to exchange, which can compromise the accuracy of quantification.[4][5] The multiple labeling strategy in this compound provides a robust and stable internal standard.

-

Tracing Carbon and Nitrogen Fates: In metabolic flux analysis, the dual labeling with ¹³C and ¹⁵N allows for the simultaneous tracing of both the carbon skeleton and the amino nitrogen of alanine. This is invaluable for dissecting the divergent pathways of these components in cellular metabolism.[]

Core Applications in Research and Development

The unique properties of this compound make it a versatile tool for a range of applications, primarily centered around mass spectrometry.

Gold Standard for Quantitative Metabolomics

The primary application of this compound is as an internal standard for the accurate quantification of L-Alanine in various biological matrices, including plasma, serum, urine, and cell culture extracts.[2] Its use is central to clinical metabolomics, biomarker discovery, and preclinical drug development studies.

Metabolic Flux Analysis

As a stable isotope tracer, this compound is introduced into biological systems (cell cultures or in vivo models) to trace the metabolic fate of alanine. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the activity of metabolic pathways in real-time.[] This is particularly powerful in cancer metabolism research and in understanding metabolic reprogramming in various diseases.

Experimental Workflow: Quantification of L-Alanine in Human Plasma

This section provides a detailed, field-proven protocol for the quantification of L-Alanine in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for L-Alanine quantification in plasma.

Step-by-Step Protocol

1. Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

For protein precipitation, add 5 µL of 30% sulfosalicylic acid solution.[7]

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Dilute the supernatant with the initial mobile phase conditions prior to injection for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like amino acids without derivatization.[9][10]

-

Mobile Phase A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 Water:Acetonitrile.[11]

-

Mobile Phase B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 5:95 Water:Acetonitrile.[11]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A to elute the polar amino acids.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Alanine | 90.1 | 44.2 | 15 |

| This compound | 98.1 | 49.2 | 15 |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

3. Data Analysis:

-

Integrate the peak areas for both the L-Alanine and this compound MRM transitions.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of L-Alanine in the plasma samples by plotting the peak area ratios against a calibration curve prepared with known concentrations of L-Alanine and a constant concentration of the internal standard.

Synthesis and Quality Control

While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the general approaches to producing such a highly labeled compound. The synthesis of this compound typically involves a multi-step chemical synthesis starting from simple, isotopically enriched precursors.[12] For instance, a common route involves the Strecker synthesis using ¹³C-labeled acetaldehyde, ¹⁵N-labeled ammonia, and a cyanide source, followed by deuteration steps.[1]

Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of the final product. This is typically achieved through a combination of analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the isotopic labeling pattern and structural integrity.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and confirm isotopic enrichment.

-

Liquid Chromatography (LC) or Gas Chromatography (GC): To assess chemical purity.

Concluding Remarks and Future Perspectives

This compound represents a pinnacle of stable isotope labeling for precise and accurate quantification in metabolomics. Its comprehensive isotopic labeling provides a robust internal standard that minimizes analytical variability and enhances data reliability.[13] As research continues to delve deeper into the intricacies of metabolic pathways and their role in health and disease, the use of such high-quality internal standards will be increasingly critical. The methodologies and insights provided in this guide are intended to empower researchers to confidently integrate this compound into their workflows, thereby advancing our understanding of complex biological systems.

References

- 1. Alanine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ukisotope.com [ukisotope.com]

- 7. Synthesis of beta-(1-azulenyl)-L-alanine as a potential blue-colored fluorescent tryptophan analog and its use in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iroatech.com [iroatech.com]

The Researcher's Compass: A Technical Guide to Stable Isotope Labeling with L-Alanine

This guide provides an in-depth exploration of stable isotope labeling (SIL) using L-Alanine, a powerful technique for dissecting complex metabolic and proteomics landscapes. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer a foundational understanding of the principles, practical workflows, and data interpretation strategies that underpin successful L-Alanine tracer studies. Herein, we bridge theoretical concepts with field-proven insights to empower you to design, execute, and interpret your stable isotope labeling experiments with confidence and scientific rigor.

The Central Role of L-Alanine in Cellular Metabolism: Why it is a Versatile Tracer

L-Alanine, a non-essential amino acid, occupies a critical crossroads in cellular metabolism. Its reversible transamination to pyruvate, catalyzed by Alanine Transaminase (ALT), directly links amino acid metabolism with central carbon metabolism.[1][2] This strategic position makes isotopically labeled L-Alanine an exceptionally informative tracer for interrogating several key metabolic pathways:

-

Gluconeogenesis: L-Alanine is a primary substrate for the synthesis of glucose in the liver, a process vital for maintaining blood glucose homeostasis.[3][4][5][6] Tracing labeled L-Alanine allows for the quantification of its contribution to de novo glucose production.

-

Tricarboxylic Acid (TCA) Cycle: The conversion of L-Alanine to pyruvate provides a direct entry point for its carbon skeleton into the TCA cycle via acetyl-CoA (through pyruvate dehydrogenase) or oxaloacetate (through pyruvate carboxylase).[7][8][9] This enables the study of TCA cycle dynamics, anaplerosis, and the metabolic fate of amino acid-derived carbons.

-

Protein Synthesis and Turnover: As a proteinogenic amino acid, labeled L-Alanine is incorporated into newly synthesized proteins.[7][9] This allows for the measurement of protein synthesis rates and turnover, providing insights into cellular growth, stress responses, and the effects of therapeutic interventions.

Choosing Your Isotopic Tool: A Comparison of L-Alanine Isotopologues

The choice of stable isotope for labeling L-Alanine is dictated by the specific biological question and the analytical methodology to be employed. The most commonly used isotopes are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

| Isotope Label | Primary Applications | Analytical Techniques | Advantages | Disadvantages |

| ¹³C-L-Alanine | Metabolic Flux Analysis (MFA), tracing carbon backbone fate | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy | Directly traces the carbon skeleton through metabolic pathways. High-resolution MS can provide positional information.[1][10] | Higher natural abundance of ¹³C (1.1%) can complicate analysis of low enrichment.[] Cost can be a factor for uniformly labeled compounds. |

| ¹⁵N-L-Alanine | Proteomics (SILAC), protein turnover studies, tracing nitrogen fate | Mass Spectrometry (LC-MS/MS), NMR Spectroscopy | Low natural abundance of ¹⁵N (0.37%) provides a clean background for quantification.[] Directly measures nitrogen flux and amino acid incorporation into proteins. | Does not provide information on the carbon backbone's metabolic route. Potential for nitrogen scrambling in some instances. |

| ²H-L-Alanine (Deuterated) | In vivo metabolic studies, measuring synthesis rates of various biomolecules | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy | Cost-effective for in vivo studies using heavy water (D₂O).[4][12] Can provide information on metabolic activity through hydrogen exchange rates. | Can exhibit kinetic isotope effects, potentially altering reaction rates. Chromatographic separation from unlabeled counterparts can be challenging.[13] |

Experimental Design and Workflow: From Cell Culture to Data Acquisition

A well-designed experiment is the cornerstone of reliable and reproducible stable isotope labeling studies. The following sections outline a generalized workflow for a ¹³C-L-Alanine labeling experiment in mammalian cell culture for metabolic flux analysis.

Experimental Workflow Overview

The following diagram illustrates the major steps in a typical stable isotope labeling experiment with L-Alanine.

Caption: A generalized workflow for stable isotope labeling experiments.

Detailed Experimental Protocol: ¹³C-L-Alanine Labeling for GC-MS Analysis

This protocol provides a step-by-step guide for a typical ¹³C-L-Alanine labeling experiment in adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Alanine-free medium

-

¹³C-L-Alanine (e.g., U-¹³C₃-L-Alanine)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Lyophilizer or vacuum concentrator

-

Derivatization agent (e.g., MTBSTFA)

-

GC-MS system

Procedure:

-

Cell Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard medium until they reach the desired confluency (typically mid-log phase).

-

Ensure consistent seeding density and growth conditions across all experimental and control wells.

-

-

Media Preparation:

-

Prepare "light" and "heavy" labeling media. For the heavy medium, supplement L-Alanine-free medium with the desired concentration of ¹³C-L-Alanine and dFBS. The light medium should be supplemented with unlabeled L-Alanine.

-

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed heavy or light labeling medium to the respective wells.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the labeled L-Alanine and to reach a metabolic steady state.

-

-

Metabolic Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add ice-cold (-80°C) 80% methanol to the cells to quench all enzymatic activity.

-

Incubate at -80°C for at least 15 minutes.

-

Scrape the cells in the cold methanol and transfer the cell suspension to pre-chilled microcentrifuge tubes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for GC-MS:

-

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

-

Derivatize the dried metabolites by adding a suitable agent (e.g., MTBSTFA) and incubating at an elevated temperature (e.g., 70°C) to increase their volatility for GC-MS analysis.[6]

-

-

GC-MS Analysis:

Navigating the Data: From Raw Spectra to Metabolic Fluxes

The analysis of data from stable isotope labeling experiments is a multi-step process that requires specialized software and a solid understanding of the underlying principles.

Data Analysis Workflow

Caption: A typical data analysis workflow for metabolic flux analysis.

Key Steps in Data Analysis:

-

Peak Integration and Metabolite Identification: The raw chromatograms and mass spectra are processed to identify and integrate the peaks corresponding to the metabolites of interest.

-

Natural Abundance Correction: The raw mass isotopomer distributions are corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) to isolate the signal from the introduced tracer.[17]

-

Mass Isotopomer Distribution (MID) Calculation: The corrected data is used to determine the fractional abundance of each mass isotopomer for each metabolite.

-

Metabolic Flux Estimation: The MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[3][5][6][18][19][20]

-

Statistical Analysis and Validation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated to ensure the reliability of the results.

-

Flux Map Visualization: The calculated fluxes are visualized as a flux map, providing a quantitative representation of the metabolic state of the system.

Visualizing the Metabolic Journey of L-Alanine

Understanding the flow of labeled L-Alanine through central metabolic pathways is crucial for interpreting experimental results. The following diagrams, rendered in DOT language, illustrate the key entry points and transformations of L-Alanine.

Entry of L-Alanine into Central Carbon Metabolism

Caption: The conversion of L-Alanine to Pyruvate by Alanine Transaminase.

Fates of Pyruvate Derived from L-Alanine

Caption: The primary metabolic fates of pyruvate derived from L-Alanine.

Conclusion: Harnessing the Power of L-Alanine Tracers

Stable isotope labeling with L-Alanine is a robust and versatile methodology for gaining quantitative insights into cellular metabolism and proteomics. By carefully selecting the appropriate isotopic label, designing rigorous experiments, and employing sophisticated data analysis techniques, researchers can unravel the intricate network of metabolic pathways that govern cellular function in both health and disease. This guide provides a foundational framework to empower scientists to effectively utilize L-Alanine tracers in their research endeavors, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutic strategies.

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 13cflux.net [13cflux.net]

- 4. researchgate.net [researchgate.net]

- 5. MFA Suite™ Customer Help and Videos | MFA Suite [mfa.vueinnovations.com]

- 6. benchchem.com [benchchem.com]

- 7. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. metsol.com [metsol.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. shimadzu.com [shimadzu.com]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction — metran 0.4.0 documentation [metran.readthedocs.io]

- 19. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vanderbilt.edu [vanderbilt.edu]

A Senior Application Scientist's Guide to L-Alanine-¹³C₃,¹⁵N,d₄: Principles and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Seeing the Unseen with Stable Isotopes

In the intricate world of biological systems, we often seek to understand dynamic processes: the flux of metabolites through a pathway, the turnover rate of a critical protein, or the precise concentration of a biomarker in a complex matrix. Standard analytical methods provide a static snapshot, but to truly understand the mechanism, we must trace the movement of individual atoms. This is the domain of stable isotope-labeled (SIL) compounds.

Unlike their radioactive counterparts, stable isotopes (such as ²H or D, ¹³C, and ¹⁵N) do not decay, offering a safe and powerful tool for investigation.[1] By strategically replacing common atoms with their heavier, stable isotopes, we create molecular tracers that are chemically identical to their native counterparts but distinguishable by mass.[1][2] This seemingly simple substitution unlocks a wealth of applications in proteomics, metabolomics, and clinical diagnostics.[1][3][4]

This guide focuses on a particularly potent and versatile SIL compound: L-Alanine-¹³C₃,¹⁵N,d₄. Its comprehensive labeling pattern, where all carbons, the nitrogen, and all non-exchangeable hydrogens are replaced, makes it an ideal internal standard for quantitative mass spectrometry and a robust tracer for metabolic flux analysis. Here, we will delve into its core properties, the rationale behind its application, and detailed protocols for its use in the laboratory.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in scientific research. L-Alanine-¹³C₃,¹⁵N,d₄ is distinguished by a unique set of identifiers and properties that ensure its correct application and traceability. The CAS Registry Number 1500092-09-0 is its most specific identifier.[3][4][5][6]

The labeling pattern—¹³C₃, ¹⁵N, and d₄ (for the four non-labile hydrogens at positions 2, 3, 3, and 3)—results in a significant mass shift from its unlabeled counterpart, which is crucial for its function.

Table 1: Key Identifiers and Properties of L-Alanine-¹³C₃,¹⁵N,d₄

| Identifier/Property | Value | Source(s) |

| CAS Number | 1500092-09-0 | [3][4][5] |

| PubChem CID | 124202789 | [5] |

| Molecular Formula | [¹³C]₃[²H]₄H₃[¹⁵N]O₂ | [5] |

| Linear Formula | ¹³CD₃¹³CD(¹⁵NH₂)¹³COOH | |

| IUPAC Name | (2S)-2-(¹⁵N)azanyl-2,3,3,3-tetradeuterio(1,2,3-¹³C₃)propanoic acid | [5] |

| Molecular Weight | ~97.09 g/mol | [3][4][5] |

| Exact Mass | 97.07988485 Da | [5] |

| Mass Shift from Native | M+8 | |

| Isotopic Purity | Typically ≥98 atom % for ¹³C, ¹⁵N, and D | |

| Chemical Purity | Typically ≥95-98% | [3][4] |

| Form | Solid | |

| Storage | Room temperature, protected from light and moisture | [3][4] |

The Scientific Rationale: Why This Specific Labeling Matters

The utility of L-Alanine-¹³C₃,¹⁵N,d₄ stems directly from its heavy isotope composition. This design makes it a superior tool for two primary applications: as an internal standard for quantitative analysis and as a metabolic tracer.

The Gold Standard Internal Standard for Mass Spectrometry

The Challenge: Accurately quantifying an analyte (like native L-Alanine) in a complex biological matrix (e.g., plasma, cell lysate) is fraught with challenges. Ion suppression from other molecules, sample loss during preparation, and instrument variability can all lead to inaccurate results.[7]

The Solution: An ideal internal standard (IS) is a compound added at a known concentration to every sample before processing. It should behave identically to the analyte during extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.

Why L-Alanine-¹³C₃,¹⁵N,d₄ Excels:

-

Co-elution: Because its chemical structure is identical to native L-Alanine, it co-elutes perfectly during liquid chromatography (LC). This ensures that both the analyte and the IS experience the same matrix effects and ionization conditions at the exact moment of detection.

-

Identical Ionization Efficiency: It ionizes with the same efficiency as the native compound, ensuring a stable response ratio.

-

Clear Mass Separation: The +8 Da mass difference provides a clean, unambiguous separation in the mass spectrometer, preventing any signal overlap between the analyte and the IS.

By measuring the ratio of the analyte's signal to the IS's signal, we can correct for experimental variability and achieve highly accurate and precise quantification.

A High-Resolution Tracer for Metabolic Flux Analysis

The Challenge: Understanding how cells utilize nutrients requires tracing the flow of atoms through interconnected metabolic pathways.[8][9]

The Solution: By introducing a ¹³C and ¹⁵N-labeled substrate like L-Alanine-¹³C₃,¹⁵N,d₄ into a biological system, we can track the incorporation of these heavy isotopes into downstream metabolites.

Why L-Alanine-¹³C₃,¹⁵N,d₄ Excels:

-

Comprehensive Labeling: With all carbons and the nitrogen atom labeled, it provides a wealth of information. We can simultaneously track the fate of the carbon skeleton (via ¹³C) and the amino group (via ¹⁵N) as alanine is converted into other molecules like pyruvate, glucose, or other amino acids.[8][9]

-

Metabolic Hub: Alanine is a key node in metabolism, directly linking amino acid and carbohydrate pathways via its conversion to pyruvate.[8] This makes it an excellent entry point for tracing central carbon and nitrogen metabolism.

-

NMR and MS Compatibility: The ¹³C and ¹⁵N labels are amenable to analysis by both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, offering complementary insights into metabolic dynamics.[3][10][11]

Experimental Protocols and Workflows

The following protocols represent validated starting points. As a Senior Application Scientist, I stress that optimization for your specific matrix, instrumentation, and experimental goals is essential for achieving the highest quality data.

Protocol: Quantification of L-Alanine in Plasma using LC-MS/MS

This protocol details the use of L-Alanine-¹³C₃,¹⁵N,d₄ as an internal standard for absolute quantification.

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of L-Alanine-¹³C₃,¹⁵N,d₄ (Internal Standard, IS) at 1 mg/mL in 0.1 M HCl.

-

Prepare a stock solution of unlabeled L-Alanine (Analyte) at 1 mg/mL in 0.1 M HCl.

-

Create a calibration curve by serial dilution of the Analyte stock (e.g., 0.1 to 100 µg/mL) and spiking each level with a constant, fixed concentration of the IS (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Thaw 50 µL of plasma sample on ice.

-

Add 10 µL of the IS working solution to the plasma.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.[12]

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for L-Alanine (Analyte): Q1: 90.05 -> Q3: 44.05

-

MRM Transition for L-Alanine-¹³C₃,¹⁵N,d₄ (IS): Q1: 98.08 -> Q3: 49.06

-

-

Note: These transitions are illustrative; they must be optimized on your specific instrument.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Plot the Peak Area Ratio against the Analyte concentration for your calibration standards to generate a calibration curve.

-

Determine the concentration of L-Alanine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Workflow Visualization:

Caption: Workflow for quantitative analysis using an internal standard.

Trustworthiness: Building a Self-Validating System

A robust analytical method is a self-validating one. To ensure the trustworthiness of your results when using L-Alanine-¹³C₃,¹⁵N,d₄, incorporate the following checks:

-

System Suitability: Before running samples, inject a standard mixture to confirm chromatographic resolution, peak shape, and instrument sensitivity.

-

Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within your calibration range. Analyze them alongside your unknown samples. The calculated concentrations should fall within a pre-defined acceptance window (e.g., ±15% of the nominal value).

-

Matrix Effect Evaluation: Analyze a sample with and without the analyte, but with the IS present in both. A significant difference in the IS response would indicate a strong matrix effect that may require further sample cleanup.

Conclusion

L-Alanine-¹³C₃,¹⁵N,d₄ is more than just a chemical reagent; it is a precision tool that enables researchers to perform quantitative measurements with high confidence and to trace the fundamental pathways of life. Its comprehensive isotopic labeling provides an unambiguous signal for mass spectrometry and a rich source of information for metabolic studies. By understanding the principles behind its design and implementing rigorous, self-validating protocols, scientists in basic research and drug development can generate data of the highest accuracy and integrity, accelerating the pace of discovery.

References

- 1. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. L-Alanine-13C3,15N,d4 | C3H7NO2 | CID 124202789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. ukisotope.com [ukisotope.com]

- 8. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Labeled L-Alanine

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Significance of Isotopic Labeling of L-Alanine

L-Alanine, a non-essential amino acid, is a central player in numerous metabolic pathways, including the glucose-alanine cycle, which is crucial for transporting nitrogen from peripheral tissues to the liver.[1][2][3] The introduction of stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the L-Alanine molecule creates a powerful tool for tracing its metabolic fate in vivo and in vitro.[4][5][] These labeled analogues are chemically similar to their unlabeled counterparts but possess a distinct mass, allowing for their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][7][] This enables researchers to conduct metabolic flux analysis, quantify protein turnover, and elucidate drug metabolism pathways with high precision.[4][5][]

The choice of isotope and labeling position is a critical experimental decision driven by the specific research question. For instance, ¹³C-labeled L-Alanine is often used to trace the carbon skeleton through metabolic pathways like gluconeogenesis, while ¹⁵N-labeling is ideal for tracking nitrogen metabolism and amino group transfer.[9][10] Deuterated L-Alanine can be employed to study kinetic isotope effects and as an internal standard in quantitative MS-based assays.[11][12]

Section 2: Physical and Chemical Properties of Labeled L-Alanine

The introduction of stable isotopes results in a slight increase in the molecular weight of L-Alanine, a key property exploited in mass spectrometry. Other physical and chemical properties are generally very similar to unlabeled L-Alanine, but subtle differences can be important for analytical method development and sample handling.

Physical Properties

The following table summarizes key physical properties of unlabeled and various isotopically labeled L-Alanine variants. Data is compiled from various commercial suppliers and public chemical databases.

| Property | Unlabeled L-Alanine | L-Alanine-3,3,3-d₃ | L-Alanine-¹³C₃ | L-Alanine-¹⁵N | L-Alanine-¹³C₃, ¹⁵N |

| Molecular Formula | C₃H₇NO₂ | C₃H₄D₃NO₂ | ¹³C₃H₇NO₂ | C₃H₇¹⁵NO₂ | ¹³C₃H₇¹⁵NO₂ |

| Molecular Weight ( g/mol ) | 89.09[13] | 92.11[11] | 92.07[14][15] | 90.09[16][17] | 93.07[18] |

| Melting Point (°C) | ~314.5 (decomposes)[19] | ~314.5 (decomposes) | ~314.5 (decomposes) | Not specified, expected to be similar to unlabeled | ~314.5 (decomposes)[20] |

| Appearance | White to nearly white crystalline powder[19] | Solid | Solid | Solid | Solid[20] |

| Solubility in Water | 166.5 g/L at 25°C[19] | Soluble | Soluble | Soluble | Soluble |

| Optical Activity [α]25/D | +14.5° (c=10, in 6N HCl)[19] | +14.5° (c=2, in 1M HCl) | +14.5° (c=2, in 1M HCl) | Not specified, expected to be similar to unlabeled | +14.5° (c=2, in 1M HCl)[20] |

Chemical Properties and Stability

Isotopically labeled L-Alanine exhibits chemical reactivity analogous to its unlabeled counterpart. Key considerations for researchers include isotopic and chemical purity, as well as stability during storage and experimentation.

-

Isotopic Purity: This refers to the percentage of the labeled molecule that contains the desired isotope(s) at the specified position(s). High isotopic purity is crucial for accurate quantification and minimizing interference from naturally abundant isotopes. Commercial suppliers typically provide isotopic purity data, often exceeding 98 atom %.[16]

-

Chemical Purity: This indicates the percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. High chemical purity is essential to avoid confounding results from impurities. Assays for chemical purity are typically performed using techniques like HPLC.[15][21]

-

Stability and Storage: Labeled L-Alanine is generally a stable compound. For long-term storage, it is recommended to keep it at room temperature or refrigerated (2-8°C), protected from light and moisture.[16][18][21] When dissolved in solvents, storage at -20°C or -80°C is recommended to prevent degradation.[4]

Section 3: Analytical Methodologies for the Characterization of Labeled L-Alanine

The utility of labeled L-Alanine is fundamentally dependent on the ability to accurately detect and quantify it. The choice of analytical technique is dictated by the research goals, the biological matrix, and the specific isotopic label used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and isotopic labeling pattern of L-Alanine.

-

¹³C NMR: This technique is particularly useful for confirming the position and enrichment of ¹³C labels.[7][22] The chemical shifts of the carbon atoms in the L-Alanine molecule will be altered depending on their bonding environment, and the presence of a ¹³C label will result in a strong signal at the corresponding chemical shift.

-

¹H NMR: Proton NMR can also be used to characterize labeled L-Alanine. For example, in deuterated L-Alanine, the absence of a proton signal at a specific position confirms the location of the deuterium label.[23]

-

¹⁵N NMR: This technique can be used to analyze ¹⁵N-labeled L-Alanine, providing information about the nitrogen environment within the molecule.

Caption: Workflow for NMR analysis of isotopically labeled L-Alanine.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for the quantitative analysis of labeled L-Alanine in biological samples. It offers high sensitivity and specificity, allowing for the differentiation of labeled and unlabeled forms based on their mass-to-charge ratio (m/z).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acid to increase its volatility. GC-MS provides excellent chromatographic separation and sensitive detection.[24][25]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a widely used technique for analyzing amino acids in complex biological matrices. It offers high throughput and can be performed with or without derivatization.[26][27][28] Tandem mass spectrometry (MS/MS) enhances specificity by fragmenting the parent ion and detecting specific product ions.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of an appropriate internal standard (e.g., a different isotopically labeled L-Alanine, such as L-Alanine-d₇, if quantifying L-Alanine-¹³C₃).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for LC injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the analyte from other matrix components using a suitable column (e.g., a reversed-phase C18 or a HILIC column). The mobile phase will typically consist of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the labeled L-Alanine and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of the labeled L-Alanine in the original sample by comparing the peak area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Caption: Logical flow for quantitative analysis using an internal standard.

Section 4: Applications in Research and Drug Development

The use of labeled L-Alanine is integral to advancing our understanding of biology and disease, as well as in the development of new therapeutics.

-

Metabolic Flux Analysis: By introducing a labeled L-Alanine into a biological system and tracking the incorporation of the label into downstream metabolites, researchers can map and quantify the flow of molecules through metabolic pathways.[29][30] This is particularly valuable in studying diseases with altered metabolism, such as cancer and diabetes.[12]

-

Proteomics and Protein Synthesis: Labeled L-Alanine can be used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify differences in protein abundance between different cell populations.[]

-

Pharmacokinetics and Drug Metabolism: Deuterated compounds are often used in pharmacokinetic studies to differentiate an administered drug from its endogenous counterparts. Labeled L-Alanine can also be used to study the effects of drugs on amino acid metabolism.[4]

-

Clinical Diagnostics: The analysis of labeled metabolites after administration of a labeled precursor can provide diagnostic information about certain metabolic disorders.

Section 5: Conclusion

Isotopically labeled L-Alanine is an indispensable tool for researchers in the life sciences. A thorough understanding of its physical and chemical properties, coupled with the appropriate analytical methodologies, is paramount for generating high-quality, reproducible data. This guide has provided a comprehensive overview of these aspects, with the aim of empowering researchers to effectively utilize labeled L-Alanine in their scientific endeavors. The continued development of more sophisticated labeling strategies and analytical techniques will undoubtedly lead to further breakthroughs in our understanding of health and disease.

References

- 1. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. Alanine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jamstec.go.jp [jamstec.go.jp]

- 11. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-Alanine-13C3 Datasheet DC Chemicals [dcchemicals.com]

- 15. isotope.com [isotope.com]

- 16. isotope.com [isotope.com]

- 17. isotope.com [isotope.com]

- 18. isotope.com [isotope.com]

- 19. jk-sci.com [jk-sci.com]

- 20. L -Alanine-13C3,15N 15N 98atom , 13C 98atom 202407-38-3 [sigmaaldrich.com]

- 21. isotope.com [isotope.com]

- 22. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. D-alanine as a chemical marker for the determination of streptococcal cell wall levels in mammalian tissues by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

The Definitive Guide to L-Alanine-¹³C₃,¹⁵N,d₄ in Metabolomics Research: From Quantitative Precision to Dynamic Flux

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of L-Alanine-¹³C₃,¹⁵N,d₄ in modern metabolomics. Moving beyond a simple catalog of applications, this document elucidates the causal biochemistry and analytical principles that make this stable isotope-labeled compound an indispensable tool for achieving quantitative accuracy and deciphering complex metabolic dynamics.

Introduction: The Imperative for Precision in Metabolomics

Metabolomics aims to capture a dynamic snapshot of cellular biochemistry by quantifying the fluctuating pools of small molecule metabolites. However, the journey from biological sample to meaningful data is fraught with potential for variability. Ion suppression in mass spectrometry, inconsistencies in sample extraction, and the inherent complexity of biological matrices can all obscure the true metabolic state.[1][2] Stable isotope-labeled compounds have emerged as the gold standard for mitigating these challenges, providing a level of precision and accuracy unattainable with other methods.[1][2][3]

Among these, L-Alanine-¹³C₃,¹⁵N,d₄ stands out due to its strategic position in central carbon and nitrogen metabolism and the analytical advantages conferred by its multiple heavy isotope labels. This guide will explore its dual utility as both a robust internal standard for absolute quantification and a dynamic tracer for metabolic flux analysis.

The Biochemical Hub: Why L-Alanine?

L-Alanine is a non-essential amino acid that serves as a critical nexus in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[4] Its carbon skeleton is derived from pyruvate, the end-product of glycolysis, through a transamination reaction catalyzed by alanine transaminase (ALT). This reaction is reversible, allowing alanine to be a source of pyruvate to fuel the TCA cycle or a substrate for gluconeogenesis.[4] This central role makes L-Alanine an ideal tracer for probing the metabolic state of these core pathways, which are often dysregulated in diseases like cancer.[5]

Caption: L-Alanine's central position linking major metabolic pathways.

The Gold Standard Internal Standard: Isotope Dilution Mass Spectrometry

The most fundamental application of L-Alanine-¹³C₃,¹⁵N,d₄ is as an internal standard for the accurate and precise quantification of endogenous L-alanine and other amino acids. This technique, known as isotope dilution mass spectrometry (IDMS), is considered the benchmark for quantitative bioanalysis.[6][7]

The Principle of Isotope Dilution

The core principle of IDMS is the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample at the earliest possible stage of preparation.[8] Because the labeled standard (L-Alanine-¹³C₃,¹⁵N,d₄) is chemically identical to the endogenous analyte (unlabeled L-alanine), it experiences the exact same losses during extraction, derivatization, and analysis. It also co-elutes chromatographically and experiences identical ionization effects in the mass spectrometer.[3] By measuring the ratio of the mass spectrometer signal of the endogenous analyte to the labeled internal standard, one can calculate the precise concentration of the endogenous analyte, as any variability will affect both compounds equally and be cancelled out in the ratio.

Why L-Alanine-¹³C₃,¹⁵N,d₄ is an Ideal Internal Standard

The choice of L-Alanine-¹³C₃,¹⁵N,d₄ is deliberate and offers several advantages over other labeled compounds:

-

High Mass Shift: The combination of three ¹³C atoms, one ¹⁵N atom, and four deuterium atoms results in a significant mass shift from the unlabeled analyte. This large separation on the mass-to-charge (m/z) axis prevents any isotopic overlap from naturally abundant isotopes in the unlabeled analyte, ensuring a clean and unambiguous signal for both the standard and the analyte.

-

Chemical Stability: Carbon-13 and Nitrogen-15 are stable isotopes that do not undergo exchange during sample preparation or analysis.[3] While deuterium labeling can sometimes lead to chromatographic separation from the unlabeled analyte or loss of the label, the heavy carbon and nitrogen backbone of this molecule ensures it behaves identically to the endogenous compound.[3][9]

-

Comprehensive Correction: By introducing the standard at the very beginning of the sample preparation workflow, it corrects for variability across all subsequent steps.[8]

Quantitative Performance

The use of L-Alanine-¹³C₃,¹⁵N,d₄ as an internal standard in LC-MS/MS methods for amino acid analysis yields exceptional performance, as demonstrated in the representative data below.

| Performance Metric | Typical Result | Rationale |

| Linearity (R²) | >0.995 | The response ratio is directly proportional to the concentration over a wide dynamic range.[10] |

| Precision (%CV) | <15% | The internal standard effectively minimizes analytical variability, leading to highly reproducible results.[6] |

| Accuracy (% Recovery) | 85-115% | By correcting for matrix effects and extraction losses, the measured concentration is very close to the true value.[10] |

Tracing Metabolic Fate: L-Alanine-¹³C₃,¹⁵N,d₄ in Metabolic Flux Analysis

Beyond its role in static quantification, L-Alanine-¹³C₃,¹⁵N,d₄ is a powerful tracer for metabolic flux analysis (MFA), a technique used to determine the rates of metabolic reactions within a biological system.[5][8][11] By introducing the labeled alanine into cell culture media, researchers can track the incorporation of its ¹³C and ¹⁵N atoms into downstream metabolites.

The Causality of Isotope Tracing

When cells are cultured in media where the standard L-alanine is replaced with L-Alanine-¹³C₃,¹⁵N,d₄, the labeled atoms are incorporated into the intracellular alanine pool. As this labeled alanine is metabolized, the heavy isotopes are transferred to other molecules. For example:

-

The ¹³C₃-labeled carbon skeleton can be converted to ¹³C₃-pyruvate and subsequently enter the TCA cycle, labeling intermediates like citrate, succinate, and malate.

-

The ¹⁵N-labeled amino group can be transferred to α-ketoglutarate to form ¹⁵N-glutamate, or to other keto-acids to synthesize other ¹⁵N-labeled amino acids.

By measuring the mass isotopologue distribution (MID) of these downstream metabolites using mass spectrometry, we can infer the activity of the metabolic pathways connecting them.[12] The MID is the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).[11]

Caption: A comprehensive workflow from experimental design to data analysis in metabolic flux studies.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol provides a robust framework for conducting stable isotope tracing experiments with L-Alanine-¹³C₃,¹⁵N,d₄ in adherent mammalian cells.

A. Media Preparation and Cell Culture:

-

Prepare Labeling Medium: Start with a base medium that lacks L-alanine. Reconstitute this medium and supplement it with all necessary components (e.g., serum, antibiotics), using dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.[13]

-

Add Labeled Alanine: Dissolve L-Alanine-¹³C₃,¹⁵N,d₄ in the prepared base medium to the desired final concentration.

-

Cell Seeding and Growth: Seed cells in multi-well plates and grow them in standard, unlabeled medium until they reach the desired confluency (typically 60-70%).

-

Introduce Tracer: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium. The duration of labeling will depend on the pathways of interest and the time required to reach isotopic steady state.[4]

B. Sample Collection and Metabolite Extraction:

-

Metabolism Quenching (Critical Step): To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly aspirate the labeling medium. Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells.[3][5]

-

Cell Lysis and Collection: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.

-

Sample Preparation for MS: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract under a stream of nitrogen or using a speed vacuum. The dried metabolites can be stored at -80°C or reconstituted in a suitable solvent for LC-MS analysis.

Data Analysis Workflow

-

Raw Data Acquisition: Analyze the samples on a high-resolution mass spectrometer to obtain the mass spectra for all detected metabolites.

-

Correction for Natural Isotope Abundance: The raw mass isotopologue distributions must be corrected for the natural abundance of heavy isotopes (e.g., the ~1.1% of natural carbon that is ¹³C).[14][15][16][17][18] Software such as IsoCor or IsoCorrectoR can be used for this purpose.[14][16][17] This step is crucial for accurately determining the enrichment from the tracer.

-

Calculation of Mass Isotopologue Distributions (MIDs): After correction, the fractional abundance of each mass isotopologue for each metabolite of interest is calculated.

-

Metabolic Flux Modeling: The corrected MIDs, along with measured nutrient uptake and secretion rates, are input into metabolic flux analysis software such as INCA or METRAN.[19][20][21] These programs use mathematical models of metabolic networks to estimate the intracellular fluxes that best explain the observed labeling patterns.[11][20][21][22]

Conclusion: An Indispensable Tool for Modern Metabolomics

L-Alanine-¹³C₃,¹⁵N,d₄ is a uniquely powerful tool in the metabolomics toolbox. Its utility as a "gold standard" internal standard enables the highly accurate and precise quantification of amino acids, providing a solid foundation for comparative metabolomics studies. As a metabolic tracer, its strategic position in central metabolism and its multiple heavy isotope labels allow for the detailed elucidation of metabolic pathways and the quantification of their activities. By understanding and correctly applying the principles and protocols outlined in this guide, researchers can leverage the full potential of L-Alanine-¹³C₃,¹⁵N,d₄ to gain deeper insights into the complexities of cellular metabolism in health and disease.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ukisotope.com [ukisotope.com]

- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. foodriskmanagement.com [foodriskmanagement.com]

- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. par.nsf.gov [par.nsf.gov]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to L-Alanine-13C3,15N,d4 in Advanced Proteomics

Abstract

Stable isotope labeling has become an indispensable cornerstone of modern quantitative proteomics, enabling precise and reproducible analysis of complex biological systems.[1][2] Among the diverse toolkit of isotopic reagents, multiply-labeled amino acids offer unique advantages for tracking protein dynamics and metabolic flux. This technical guide provides an in-depth exploration of L-Alanine-13C3,15N,d4, a powerful and versatile tool for researchers, scientists, and drug development professionals. We will move beyond simple protocols to dissect the causality behind experimental choices, focusing on three core applications: its role as an internal standard for absolute quantification, its use in metabolic labeling for relative quantification (SILAC), and its power in tracing metabolic flux. This document is structured to provide not just the "how," but the critical "why," ensuring a foundation of scientific integrity and field-proven insight.

The Profile of a High-Performance Tracer: Physicochemical Properties

This compound is a non-essential amino acid in which all three carbon atoms have been replaced with the heavy isotope 13C, the nitrogen atom with 15N, and four hydrogen atoms with deuterium (2H or D).[3] This extensive labeling strategy is deliberate and confers significant analytical advantages.

The primary value of any isotopic label in mass spectrometry is the mass shift it creates, allowing the labeled analyte to be distinguished from its endogenous, "light" counterpart.[4][5] The comprehensive labeling of this alanine molecule results in a substantial and unambiguous mass increase.

Table 1: Physicochemical Properties of L-Alanine vs. This compound

| Property | Endogenous L-Alanine | This compound | Data Source(s) |

| Chemical Formula | C3H7NO2 | [13C]3[2H]4[15N]HO2 | [6][7] |

| Average Mass | 89.09 g/mol | ~97.09 g/mol | [7][8] |

| Monoisotopic Mass | 89.047679 Da | 97.079885 Da | [7] |

| Total Mass Shift | N/A | +8 Da | Calculated |

| Isotopic Purity | >99% Natural Abundance | Typically ≥97-99% | [6][8] |

Why this matters: A large mass shift of +8 Da moves the labeled peptide's isotopic envelope completely clear of the unlabeled version's envelope in an MS1 scan.[9] This separation is critical for accurate quantification as it prevents overlapping signals that can complicate data analysis, a known issue with lighter labels like deuterium-only tags which can also cause chromatographic shifts.[10]

Core Application: The Internal Standard for Absolute Quantification

The most direct application of this compound is as a "gold standard" for quantifying endogenous L-alanine in biological matrices like plasma, tissues, or cell lysates. In this workflow, a precisely known amount of the heavy-labeled standard is spiked into a sample at the earliest stage of preparation.[1][5]

The Causality Behind the Choice: The foundational principle of using a stable isotope-labeled internal standard is that it is chemically identical to the endogenous analyte.[5][11] Therefore, it behaves identically during sample extraction, derivatization (if any), and ionization in the mass spectrometer. Any sample loss or matrix-induced ion suppression will affect both the light (endogenous) and heavy (standard) forms equally. By measuring the ratio of the heavy to light signal, one can calculate the absolute quantity of the endogenous analyte with high precision and accuracy, as the ratio remains constant regardless of sample handling inconsistencies.[11]

Experimental Protocol: Absolute Quantification of L-Alanine in Human Plasma

-

Preparation of Standard Stock: Create a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water). From this, prepare a series of working solutions for creating a calibration curve.

-

Sample Preparation:

-

Thaw 100 µL of human plasma on ice.

-

Add 10 µL of the internal standard working solution at a concentration expected to be near the endogenous level.

-

Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol). This step efficiently removes large proteins that interfere with analysis.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

Inject 5-10 µL onto a suitable chromatography column (e.g., HILIC or reverse-phase C18 for polar analytes) coupled to a triple quadrupole mass spectrometer.[12]

-

Monitor the specific mass transitions for both the endogenous and labeled alanine using Multiple Reaction Monitoring (MRM).

-

Table 2: Example MRM Transitions for L-Alanine Quantification

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Endogenous L-Alanine | 90.0 | 44.1 | Corresponds to the loss of the carboxyl group. |

| This compound | 98.0 | 49.1 | The fragment retains one 13C, one 15N, and deuteriums, reflecting the labeling. |

Core Application: Metabolic Labeling with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate relative quantification of proteins between different cell populations.[13][14] It involves metabolically incorporating "heavy" labeled amino acids into the entire proteome of one cell population, which can then be compared to a "light" population grown in normal media.[2][14]

While lysine and arginine are the most common choices for SILAC due to the specificity of trypsin, L-alanine can be a strategic choice for specific biological questions, particularly those involving metabolic regulation.[10]

The Causality Behind the Choice: Using labeled alanine allows for the precise monitoring of proteins involved in central carbon metabolism, gluconeogenesis, and pathways where alanine is a key player.[15] For instance, in studies of cancer metabolism where some tumors exhibit altered alanine dependency, a SILAC experiment using this compound can directly quantify changes in the expression of metabolic enzymes and related proteins in response to a drug or genetic perturbation.[16][17]

Workflow: SILAC for Comparative Proteomics

The workflow involves growing two cell populations in parallel: one in standard "light" medium and the other in "heavy" medium where normal L-alanine is replaced with this compound.

Caption: The SILAC workflow for relative protein quantification.

Trustworthiness through Self-Validation: The key to a successful SILAC experiment is ensuring >95% incorporation of the labeled amino acid. This is achieved by culturing the cells for at least 5-7 doublings in the heavy medium.[13] Incomplete labeling can introduce quantification errors. It is crucial to perform a preliminary mass spectrometry check to confirm full incorporation before proceeding with the main experiment. Another critical consideration is metabolic conversion; the cell should not be able to synthesize the amino acid being used for labeling. While alanine is non-essential, its synthesis is directly linked to pyruvate. Therefore, this technique is best suited for comparative studies where metabolic pathways are expected to be globally similar between the two states, ensuring any minor conversions affect both populations equally.

Core Application: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network.[18] By providing cells with an isotopically labeled substrate like this compound, researchers can trace the path of the heavy atoms as they are incorporated into downstream metabolites.[19]